molecular formula C13H23NO3 B6275047 tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2763758-81-0

tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B6275047
CAS RN: 2763758-81-0
M. Wt: 241.3
InChI Key:
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Description

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, also known as TBH, is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. TBH is a bicyclic lactam that contains a tertiary amine and a carboxylic acid ester group. Its unique structure makes it a promising candidate for the development of new drugs that target various diseases.

Mechanism of Action

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate's mechanism of action is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to enhance the activity of GABAergic and serotonergic systems, which are involved in the regulation of mood and behavior. tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has also been shown to reduce the activity of pro-inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is that it is relatively easy to synthesize and purify. It also exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs. However, tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is not without its limitations. It has been shown to exhibit some toxicity in animal studies, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. One area of interest is the development of new drugs that target the serotonergic and GABAergic systems in the brain. tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has also been investigated as a potential treatment for various neurological disorders, and further research is needed to determine its efficacy in these areas. Additionally, the toxicity of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate needs to be further investigated in order to determine its safety for use in humans.

Synthesis Methods

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can be synthesized using a variety of methods, including the Staudinger reaction, the Pictet-Spengler reaction, and the Mannich reaction. The most commonly used method involves the reaction of 3-methyl-2-buten-1-ol with tert-butyl isocyanide in the presence of a Lewis acid catalyst. The resulting product is then treated with aqueous hydrochloric acid to yield tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant properties. tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves the protection of the amine group, followed by the addition of a hydroxymethyl group to the protected amine. The resulting compound is then esterified with tert-butyl bromoacetate to form the final product.", "Starting Materials": [ "5-methyl-3-azabicyclo[3.1.1]heptane", "Formaldehyde", "Hydrochloric acid", "Sodium bicarbonate", "Tert-butyl bromoacetate", "Diethyl ether", "Methanol", "Sodium hydroxide", "Sodium sulfate" ], "Reaction": [ "5-methyl-3-azabicyclo[3.1.1]heptane is dissolved in diethyl ether and cooled to 0°C.", "Hydrochloric acid is added dropwise to the solution to form the hydrochloride salt of the amine.", "Formaldehyde is added to the solution and the mixture is stirred for 2 hours at room temperature to form the protected amine.", "Sodium bicarbonate is added to the mixture to neutralize the solution.", "The resulting solution is extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The protected amine is dissolved in methanol and sodium hydroxide is added to the solution.", "Hydroxymethyl group is added to the protected amine by stirring the solution for 2 hours at room temperature.", "Tert-butyl bromoacetate is added to the solution and the mixture is stirred for 24 hours at room temperature to form the final product.", "The mixture is extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate as a white solid." ] }

CAS RN

2763758-81-0

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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